molecular formula C16H30N2O2 B12866457 Tert-butyl 2-(piperidin-4-yl)azepane-1-carboxylate

Tert-butyl 2-(piperidin-4-yl)azepane-1-carboxylate

Cat. No.: B12866457
M. Wt: 282.42 g/mol
InChI Key: PFOBUJWFQXERRH-UHFFFAOYSA-N
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Description

Tert-butyl 2-(piperidin-4-yl)azepane-1-carboxylate is a chemical building block of significant interest in medicinal chemistry and pharmaceutical research. It features a fused bicyclic structure incorporating both piperidine and azepane rings, a motif commonly found in compounds active in the central nervous system. This structure is protected by a tert-butoxycarbonyl (Boc) group, making it a versatile and stable intermediate for complex synthetic applications. Compounds with piperidinyl and azepanyl backbones are frequently investigated for their potential as receptor agonists or antagonists . For instance, structurally related molecules have been developed as selective agonists for the muscarinic M4 receptor, a target for treating cognitive deficits associated with schizophrenia and other neurological disorders . Furthermore, such scaffolds are integral to the discovery of IAP antagonists, which are being explored for their therapeutic potential in oncology . The presence of the Boc group allows for facile deprotection and further functionalization, enabling researchers to create a diverse library of molecules for structure-activity relationship studies. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should handle this material with care, referring to the Safety Data Sheet for proper handling and storage information.

Properties

Molecular Formula

C16H30N2O2

Molecular Weight

282.42 g/mol

IUPAC Name

tert-butyl 2-piperidin-4-ylazepane-1-carboxylate

InChI

InChI=1S/C16H30N2O2/c1-16(2,3)20-15(19)18-12-6-4-5-7-14(18)13-8-10-17-11-9-13/h13-14,17H,4-12H2,1-3H3

InChI Key

PFOBUJWFQXERRH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCCC1C2CCNCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Piperidin-4-yl-azepane-1-carboxylic acid tert-butyl ester typically involves the reaction of piperidine derivatives with azepane carboxylic acid tert-butyl ester. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Piperidin-4-yl-azepane-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various organic solvents. The reaction conditions often involve controlled temperatures and pressures to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound .

Scientific Research Applications

2-Piperidin-4-yl-azepane-1-carboxylic acid tert-butyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Piperidin-4-yl-azepane-1-carboxylic acid tert-butyl ester involves its role as a linker in PROTACs. PROTACs work by recruiting target proteins to the ubiquitin-proteasome system, leading to their degradation. The compound facilitates the interaction between the target protein and the E3 ubiquitin ligase, resulting in the ubiquitination and subsequent degradation of the target protein .

Comparison with Similar Compounds

Core Ring Systems

Compound Name Core Structure Key Substituents Reference
Tert-butyl 2-(piperidin-4-yl)azepane-1-carboxylate Azepane + piperidine Piperidin-4-yl at position 2 of azepane Target Compound
tert-Butyl (1-acetylpiperidin-4-yl)carbamate Piperidine Acetylated piperidine nitrogen
tert-Butyl 4-[(4-phenylpyrimidin-2-yl)amino]azepane-1-carboxylate Azepane Phenylpyrimidinyl amino group at position 4
tert-Butyl 4-(chlorosulfonyl)azepane-1-carboxylate Azepane Chlorosulfonyl group at position 4

Key Observations :

  • The target compound’s dual-ring system (azepane + piperidine) contrasts with analogs containing single-ring cores.

Comparison :

  • The target compound likely requires a coupling step between azepane and piperidine precursors, analogous to the amination or acylations seen in .
  • Yields for Boc-protected compounds in the evidence range from 49% to 97%, influenced by steric hindrance and reaction conditions .

Functional Group Impact on Properties

  • Tert-butyl Carbamate : Common across all compounds; enhances solubility in organic solvents and stabilizes amines during synthesis. Acidic deprotection (e.g., HCl/MeOH in ) regenerates the free amine for downstream reactions.
  • Aromatic vs. Aliphatic Substituents : The phenylpyrimidinyl group in increases molecular rigidity and may enhance target affinity, while the chlorosulfonyl group in introduces electrophilic reactivity for further derivatization.

Biological Activity

Tert-butyl 2-(piperidin-4-yl)azepane-1-carboxylate is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in therapeutic contexts, supported by relevant research findings and data.

Compound Overview

  • Molecular Formula : C_{14}H_{25}N_{2}O_{2}
  • Molecular Weight : Approximately 271.39 g/mol
  • Structure : Contains a tert-butyl group, an azepane ring, and a piperidine moiety.

Research indicates that this compound operates through several mechanisms:

  • Targeting Protein Degradation : It serves as a semi-flexible linker in the development of proteolysis-targeting chimeras (PROTACs), which are designed to promote the degradation of specific proteins associated with cancer progression. This mechanism is particularly relevant for targeting oncoproteins, leading to reduced tumor growth.
  • Cytochrome P450 Interaction : Preliminary studies suggest that this compound may interact with cytochrome P450 enzymes, influencing metabolic pathways and potentially affecting drug metabolism and clearance rates.
  • Binding to Cellular Proteins : Interaction studies have shown that this compound can bind to proteins involved in cellular signaling pathways, altering cellular responses and making it a candidate for further drug development.

Biological Activity

The biological activity of this compound has been evaluated in various contexts:

Anticancer Activity

Research has highlighted its potential as an anticancer agent. Studies indicate that compounds with similar structures exhibit cytotoxic effects on cancer cell lines. For instance, derivatives of piperidine have shown improved cytotoxicity compared to standard chemotherapeutics like bleomycin in specific tumor models .

Comparative Analysis with Analog Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is essential:

Compound NameMolecular FormulaKey Features
Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylateC_{13}H_{23}N_{2}O_{2}Contains an azetidine ring
Tert-butyl 4-{[(pyridin-2-yl)methyl]amino}azepane-1-carboxylateC_{16}H_{24}N_{3}O_{2}Features a pyridine moiety
Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylateC_{14}H_{27}N_{2}O_{3}Hydroxymethyl substitution affects solubility

These analogs differ primarily in their ring structures and substituents, which can significantly influence their biological activities and potential applications.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Cytotoxicity Studies : A study demonstrated that certain piperidine derivatives exhibited enhanced cytotoxicity against various cancer cell lines compared to conventional drugs, indicating the therapeutic potential of these compounds .
  • PROTAC Development : Research focusing on PROTACs highlights how the structural characteristics of this compound contribute to effective protein degradation mechanisms, showcasing its role in targeted cancer therapies.
  • Metabolic Interaction Studies : Investigations into cytochrome P450 interactions suggest that modifications to this compound could lead to significant changes in drug metabolism profiles, impacting pharmacokinetics in therapeutic applications.

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